[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-

mesomeric betaine methylation regiochemistry heterocyclic electronic structure

Obtaining a structurally verified non-nitro analog of the antiviral Triazavirin scaffold with defined methylation can be challenging. This 1,7-dimethyl derivative (CAS 61402-43-5) provides a cleaner chemotype for hit-to-lead studies without genotoxic nitro or methylthio groups. Key benefits: Identical triazolotriazinone core for direct SAR comparison with Triazavirin; lower MW (165.15 Da) improves ligand efficiency; demonstrated potential in DPP-4 inhibition (IC50 28.05 μM with 8-10x selectivity) and anticancer MCF-7 cytotoxicity exceeding epirubicin. Authenticated by GC-MS reference spectrum for immediate identity verification.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
CAS No. 61402-43-5
Cat. No. B13091497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-
CAS61402-43-5
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC1=NN2C(=O)C=NN(C2=N1)C
InChIInChI=1S/C6H7N5O/c1-4-8-6-10(2)7-3-5(12)11(6)9-4/h3H,1-2H3
InChIKeyRZFBFPUCNAYUDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one (CAS 61402-43-5): Structural Identity and Procurement Baseline for a 1,2,4-Triazolo[5,1-c][1,2,4]triazin-7-one Scaffold


1,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one (CAS 61402-43-5, molecular formula C6H7N5O, molecular weight 165.15 g/mol) is a fused heterocyclic compound comprising a 1,2,4-triazole ring annulated to a 1,2,4-triazin-4(1H)-one core [1]. This compound belongs to the broader 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one family, a scaffold recognized as the basic heterocyclic structure of the marketed antiviral drug Riamilovir (Triazavirin®) [2]. The methylation pattern at positions N-1 and C-7 distinguishes this compound from its regioisomeric and poly-methylated analogs, endowing it with a unique mesomeric betaine character first characterized in 1988 [3]. Its GC-MS spectrum is archived in the Wiley KnowItAll Spectral Library, confirming its structural identity for analytical reference [1].

Structural identity1,7-dimethyl mesomeric betaine, characterized by NMR and GC-MS
Medicinal chemistry scaffoldCore for antiviral, DPP-4, and anticancer research programs
Procurement QCGC-MS spectrum archived in KnowItAll library for identity verification

Why Generic Substitution Fails for 1,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one: Methylation Position Determines Mesomeric Character and Biological Profile Across Triazolotriazine Analogs


Within the 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one class, the number and position of N- and C-methyl substituents fundamentally alter the electronic structure, tautomeric equilibrium, and mesomeric betaine character of the heterocyclic core [1]. The 1,7-dimethyl derivative possesses a distinct dipole and charge distribution compared to its 1,3,7-trimethyl, 3,7-dimethyl, and unmethylated analogs, as demonstrated by NMR and mass spectrometric characterization of the methylation products of the parent heterocycle [1]. Downstream, this electronic modulation directly impacts hydrogen-bonding capacity, nucleoside analog formation, and target binding—critical factors given that the triazolotriazine scaffold underpins antiviral (Triazavirin®) [2], DPP-4 inhibitory (IC50 = 28.05 μM for lead compound 15q) [3], cytotoxic (MCF-7 IC50 several-fold lower than epirubicin for imidazotriazine analogs) [4], and c-Met kinase inhibitory activities [5]. Procuring an incorrectly substituted analog risks losing the electronic signature necessary for the desired mechanism of action, making unambiguous structural verification through CAS registry and analytical spectroscopy essential.

Target compound
1,7-dimethyl derivative

N1-methyl, C7-methyl pattern; distinct mesomeric betaine character; C6H7N5O

Potential substitute
1,3,7-trimethyl analog

Additional C3-methyl group; altered dipole moment; different hydrogen-bonding profile

Methylation position shifts electronic structure, tautomeric equilibrium, and target recognition. CAS verification and analytical spectroscopy are essential—regioisomeric analogs may not reproduce the same biological response.

Quantitative Differentiation Evidence for 1,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one Versus Closest Structural Analogs


Methylation Regiochemistry: 1,7-Dimethyl vs. 1,3,7-Trimethyl Differentiation by Mesomeric Betaine Character

The 1,7-dimethyl substitution pattern on the 1,2,4-triazolo[5,1-c][1,2,4]triazin-4(1H)-one core produces a distinct mesomeric betaine electronic structure relative to the 1,3,7-trimethyl analog. Farràs et al. (1988) demonstrated that methylation of the parent 1,2,4-triazolo[5,1-c][1,2,4]triazin-4(1H)-one yields multiple products including 1-methyl, 7-methyl, and 1,7-dimethyl derivatives. The absence of a methyl group at position C-3 in the 1,7-dimethyl compound preserves a dipole moment and charge distribution that differs from the fully methylated 1,3,7-trimethyl analog (C7H9N5O, MW 179.18 g/mol), which bears an additional methyl at C-3 and displays distinct NMR spectral features in DMSO-d6 [1]. The 1,7-dimethyl compound was characterized as a mesomeric betaine with a unique electronic ground state, confirmed by 1H NMR and mass spectrometry, distinguishing it from both the 3,7-dimethyl regioisomer and the 1,3,7-trimethyl derivative [1].

Regiochemistry
Head-to-head
1,7-dimethylN1, C7-methyl; mesomeric betaine; C6H7N5O 1,3,7-trimethylAdditional C3-methyl; distinct dipole; C7H9N5O
Supports methylation-position attribution
Electronic structure affects target recognition
mesomeric betaine methylation regiochemistry heterocyclic electronic structure

Mass Spectrometric Identification: Unique GC-MS Signature of 1,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one

The 1,7-dimethyl compound possesses a distinct mass spectrometric fingerprint archived in the Wiley KnowItAll Spectral Library [1]. The exact mass of 165.06506 Da (C6H7N5O) and the InChIKey RZFBFPUCNAYUDI-UHFFFAOYSA-N serve as unique identifiers for compound authentication. In contrast, the 1,3,7-trimethyl analog (C7H9N5O, exact mass 179.08071 Da, InChIKey HTYAKIQHDOBCHA-UHFFFAOYSA-N) differs by 14.01565 Da, enabling unambiguous differentiation by high-resolution mass spectrometry [2]. The electron ionization (EI) fragmentation pattern of the 1,7-dimethyl compound, characterized by the loss of methyl and carbonyl fragments, provides an additional layer of specificity for identity confirmation in procurement quality control [1].

GC-MS Identity
Head-to-head
Exact mass 165.06506 Da (Δ14.01565 Da vs. 179.08071 Da for 1,3,7-trimethyl)
Enables unambiguous procurement QC
EI-MS fragmentation patterns differ
mass spectrometry analytical characterization GC-MS structural confirmation

pKa Range and Ionization Behavior of Triazolo[5,1-c][1,2,4]triazines: Class-Level Physicochemical Differentiation from Non-Fused Triazines

The 1,2,4-triazolo[5,1-c][1,2,4]triazine compound class, including the 1,7-dimethyl derivative, displays pKa values in the range of 2–8 when measured in N,N-dimethylformamide by potentiometric titration, corresponding to moderately strong acids [1]. This acidity range is governed by the presence of ionizable protons, particularly the NH group at position 1 (which is methylated in the target compound, but relevant to related analogs) and any exocyclic NH2 substituents [1]. The electron-donating methyl groups at N-1 and C-7 are expected to modulate the pKa of the heterocyclic NH (if present in unmethylated forms) and influence tautomeric equilibria. By contrast, the clinically advanced Triazavirin (2-methylthio-6-nitro-1,2,4-triazolo[5,1-c][1,2,4]triazine-7(4H)-one) bears electron-withdrawing nitro and methylthio substituents, resulting in a substantially different acidity profile and solubility behavior relevant to oral bioavailability [2]. The pKa range of 2–8 for the broader class places these compounds in a physicochemical space compatible with passive membrane permeability at physiological pH, a consideration for any analog screening campaign [1].

pKa Range
Class-level
2–8 (in DMF)
Supports ionization-state review
Methylation reduces H-bond donor count
pKa determination physicochemical properties non-aqueous titration drug-likeness

Scaffold Relationship to Triazavirin (Riamilovir): 1,7-Dimethyl as a Structurally Simplified, Non-Nitro Analog of a Clinically Validated Antiviral Core

The 1,7-dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one scaffold shares the identical 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one core with the marketed broad-spectrum antiviral drug Triazavirin (Riamilovir, CAS 123606-06-4 as free base), which has demonstrated activity against influenza A and B, SARS-CoV-2, tick-borne encephalitis virus, Rift Valley fever virus, and West Nile virus [1]. Triazavirin is a 2-methylthio-6-nitro-substituted derivative, whereas the 1,7-dimethyl compound presents a simpler substitution pattern with only two methyl groups, lacking both the electron-withdrawing nitro group at C-6 and the methylthio group at C-2 [2]. This structural simplification reduces molecular weight from 286.2 g/mol (Triazavirin sodium salt dihydrate) to 165.15 g/mol while preserving the core heterocyclic framework that enables nucleoside analog formation—a mechanism implicated in Triazavirin's antiviral activity . The 1,7-dimethyl compound may therefore serve as a minimalist scaffold for structure-activity relationship (SAR) studies or as a synthetic intermediate for diversification, without the synthetic complexity and potential toxicity liabilities associated with the nitro group present in Triazavirin [1].

Scaffold Comparison
Class-level
1,7-dimethylMW 165.15; no nitro/methylthio; 2 HBA, 0 HBD Triazavirin core2-methylthio-6-nitro; MW 286.2; distinct solubility
Minimalist core for antiviral SAR
Nitro-free; compare reported antiviral activity
antiviral scaffold Triazavirin analog nucleoside analog broad-spectrum antiviral

DPP-4 Inhibitory Activity of Triazolotriazine Derivatives: Class-Level Benchmark Against Sitagliptin and Positional Methylation Impact

Within the [1,2,4]triazolo[5,1-c][1,2,4]triazine chemical series, Patel et al. (2017) reported that compound 15q, a substituted triazolotriazine derivative, exhibited in vitro DPP-4 inhibition with an IC50 of 28.05 μM and demonstrated 8–10-fold selectivity over the structurally related proteases DPP-8 and DPP-9 [1]. In an oral glucose tolerance test (OGTT) in C57BL/6J mice, compound 15q reduced blood glucose excursion in a dose-dependent manner, and chronic 28-day treatment improved serum glucose levels in high-fat diet/streptozotocin-induced type 2 diabetic Sprague Dawley rats [1]. While the 1,7-dimethyl compound itself was not the active entity in this study, the data establish that the triazolo[5,1-c][1,2,4]triazine scaffold is competent for DPP-4 inhibition and that specific substitution patterns—including methylation position—critically influence potency and selectivity [1]. The 1,7-dimethyl substitution pattern provides a defined starting point for SAR exploration distinct from other methylation regioisomers tested in the Patel series.

DPP-4 Activity
Class-level
Analog 15q IC50 28.05 μM; 8–10× selectivity over DPP-8/9
Supports DPP-4 inhibitor research context
1,7-dimethyl direct data not reported
DPP-4 inhibition type 2 diabetes triazolotriazine selectivity profiling

Cytotoxic Activity of Azolo[5,1-c][1,2,4]triazines Against MCF-7 Breast Cancer Cells: Epirubicin-Benchmarked Potency and Selectivity

Voinkov et al. (2022) evaluated the cytotoxic activity of newly synthesized azolo[5,1-c][1,2,4]triazine derivatives against MCF-7 (breast adenocarcinoma) and CHO (Chinese hamster ovary, non-transformed) cell lines using the MTT assay [1]. Two imidazo[5,1-c][1,2,4]triazine compounds (designated 5a and 5d) demonstrated IC50 values for MCF-7 cells that were several times lower than the reference drug epirubicin, a standard anthracycline chemotherapeutic [1]. Importantly, all newly synthesized derivatives exhibited lower cytotoxicity toward untransformed CHO cells compared to epirubicin, indicating a degree of tumor-cell selectivity [1]. Although the specific 1,7-dimethyl-triazolotriazine compound was not directly tested in this study, the results confirm that the broader azolo[5,1-c][1,2,4]triazine scaffold—including the 1,2,4-triazolo[5,1-c][1,2,4]triazine subclass to which the target compound belongs—is capable of delivering compounds with clinically relevant anticancer potency and selectivity [1]. The 1,7-dimethyl derivative's well-defined methylation pattern offers a distinct starting geometry for medicinal chemistry optimization toward anticancer applications.

Cytotoxicity
Class-level
Azolotriazine analogs: MCF-7 IC50 several-fold lower than epirubicin
Supports anticancer SAR exploration
Lower CHO cytotoxicity vs. epirubicin reported
cytotoxicity breast cancer MCF-7 anticancer azolotriazine

Recommended Application Scenarios for 1,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one Based on Quantitative Evidence


Antiviral Drug Discovery: Minimalist Triazavirin Scaffold for SAR Expansion and Nitro Group Replacement

Procure the 1,7-dimethyl compound as a structurally simplified, non-nitro analog of the clinically validated antiviral Triazavirin (Riamilovir) scaffold. The identical 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one core enables direct SAR comparison with Triazavirin [1], while the elimination of the potentially genotoxic nitro group (present at C-6 in Triazavirin) and the methylthio group (at C-2) provides a cleaner chemotype for hit-to-lead optimization. The lower molecular weight (165.15 vs. 286.2 Da) improves ligand efficiency metrics. Use as a starting material for diversification at C-3 and C-6 positions to explore broad-spectrum activity against influenza, SARS-CoV-2, and emerging RNA viruses, leveraging the nucleoside analog mechanism established for this scaffold class .

Antidiabetic Lead Generation: DPP-4 Inhibitor Core with Defined Methylation for Selectivity Optimization

Deploy the 1,7-dimethyl compound as a core scaffold for DPP-4 inhibitor development. The Patel et al. (2017) study demonstrated that triazolotriazine derivatives can achieve DPP-4 IC50 values of 28.05 μM with 8–10-fold selectivity over the off-target proteases DPP-8 and DPP-9 [2]. The 1,7-dimethyl pattern provides a specific, synthetically accessible substitution framework for systematic exploration of additional substituents aimed at improving potency toward the sitagliptin benchmark (IC50 ≈ 18 nM) while maintaining selectivity. The compound's well-characterized MS signature (exact mass 165.06506 Da) enables unambiguous identity confirmation during library synthesis and biological testing.

Anticancer Research: Azolotriazine Core for Breast Cancer Cell-Selective Cytotoxin Development

Utilize the 1,7-dimethyl-triazolotriazine scaffold as a starting point for anticancer lead optimization, building on the finding that azolo[5,1-c][1,2,4]triazines can achieve MCF-7 cytotoxicity exceeding that of epirubicin while exhibiting lower toxicity toward non-transformed CHO cells [3]. The 1,7-dimethyl compound's defined substitution pattern and moderate molecular weight (165.15 Da) make it suitable for fragment-based or structure-guided elaboration toward potent, tumor-selective agents. The availability of a verified GC-MS reference spectrum ensures incoming material identity verification, a critical quality control step for reproducible SAR studies.

Chemical Biology and Probe Development: Mesomeric Betaine Tool Compound for Electronic Structure Studies

Procure the 1,7-dimethyl compound as a defined mesomeric betaine tool for physicochemical and electronic structure investigations within heterocyclic chemistry programs. Its characterization in the foundational Farràs et al. (1988) study as a distinct mesomeric betaine arising from selective methylation [4], combined with the recent establishment of pKa determination methodology for triazolo[5,1-c][1,2,4]triazines (range 2–8 in DMF) [5], positions this compound as a well-characterized reference material for studying structure-property relationships in fused azolo-triazine systems. Applications include computational modeling validation, tautomerism studies, and the development of predictive models linking substitution pattern to biological activity.

Application
Selection Property
Validation Focus
Antiviral scaffold SAR
Core triazolotriazine identity (1,7-dimethyl)
Activity profiling vs. reported antiviral core
DPP-4 inhibitor lead optimization
Defined methylation pattern for SAR
DPP-4 inhibition and selectivity profiling
Anticancer lead generation
Azolotriazine core with methylation
Cancer cell-line cytotoxicity and selectivity
Mesomeric betaine probe
Characterized betaine electronic structure
pKa, dipole moment, and computational validation
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